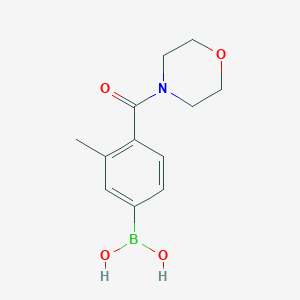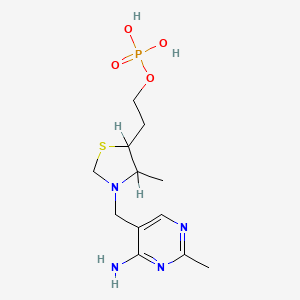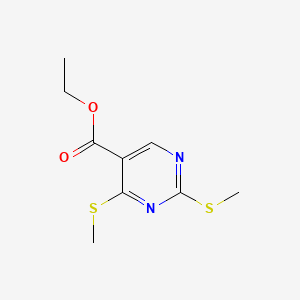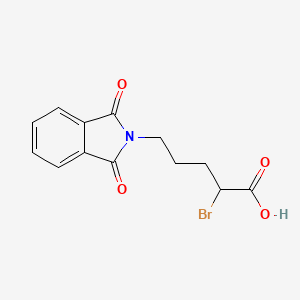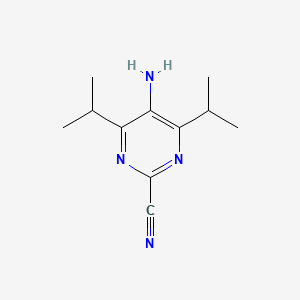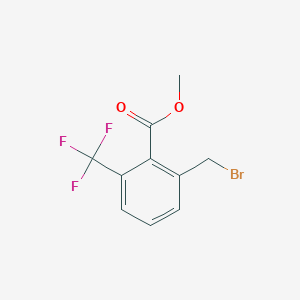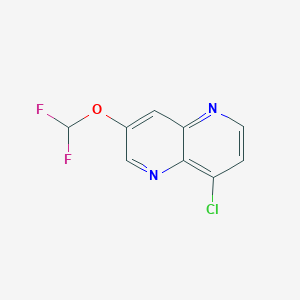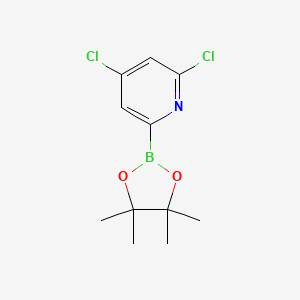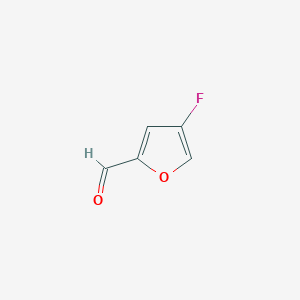
4-Fluorofuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorofuran-2-carbaldehyde is an organic compound with the molecular formula C5H3FO2. It is a derivative of furan, a heterocyclic aromatic compound, where a fluorine atom is substituted at the fourth position and an aldehyde group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorofuran-2-carbaldehyde typically involves the fluorination of furan derivatives. One common method is the direct fluorination of furan-2-carbaldehyde using a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure high selectivity .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of heterogeneous catalysts in a continuous flow reactor can optimize the reaction conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products Formed:
Oxidation: 4-Fluorofuran-2-carboxylic acid.
Reduction: 4-Fluorofuran-2-methanol.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
4-Fluorofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-Fluorofuran-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
Furan-2-carbaldehyde: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
5-Fluorofuran-2-carbaldehyde: Fluorine atom is at a different position, leading to different reactivity and properties.
2-Fluorofuran-3-carbaldehyde: Another positional isomer with distinct chemical behavior
Uniqueness: 4-Fluorofuran-2-carbaldehyde is unique due to the specific positioning of the fluorine atom, which significantly influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
675103-43-2 |
|---|---|
Molecular Formula |
C5H3FO2 |
Molecular Weight |
114.07 g/mol |
IUPAC Name |
4-fluorofuran-2-carbaldehyde |
InChI |
InChI=1S/C5H3FO2/c6-4-1-5(2-7)8-3-4/h1-3H |
InChI Key |
ZYSQCKYCBRQBHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


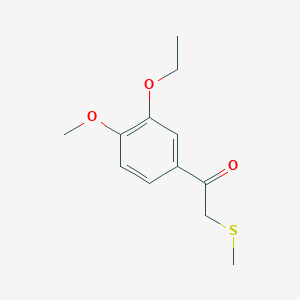

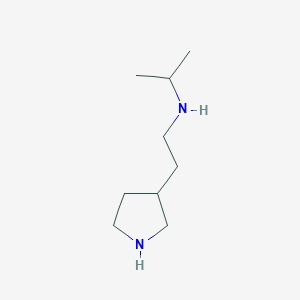
![2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B13982153.png)
